

A New Generation of HIV Maturation Inhibitors Shows Promise in Overcoming Resistance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

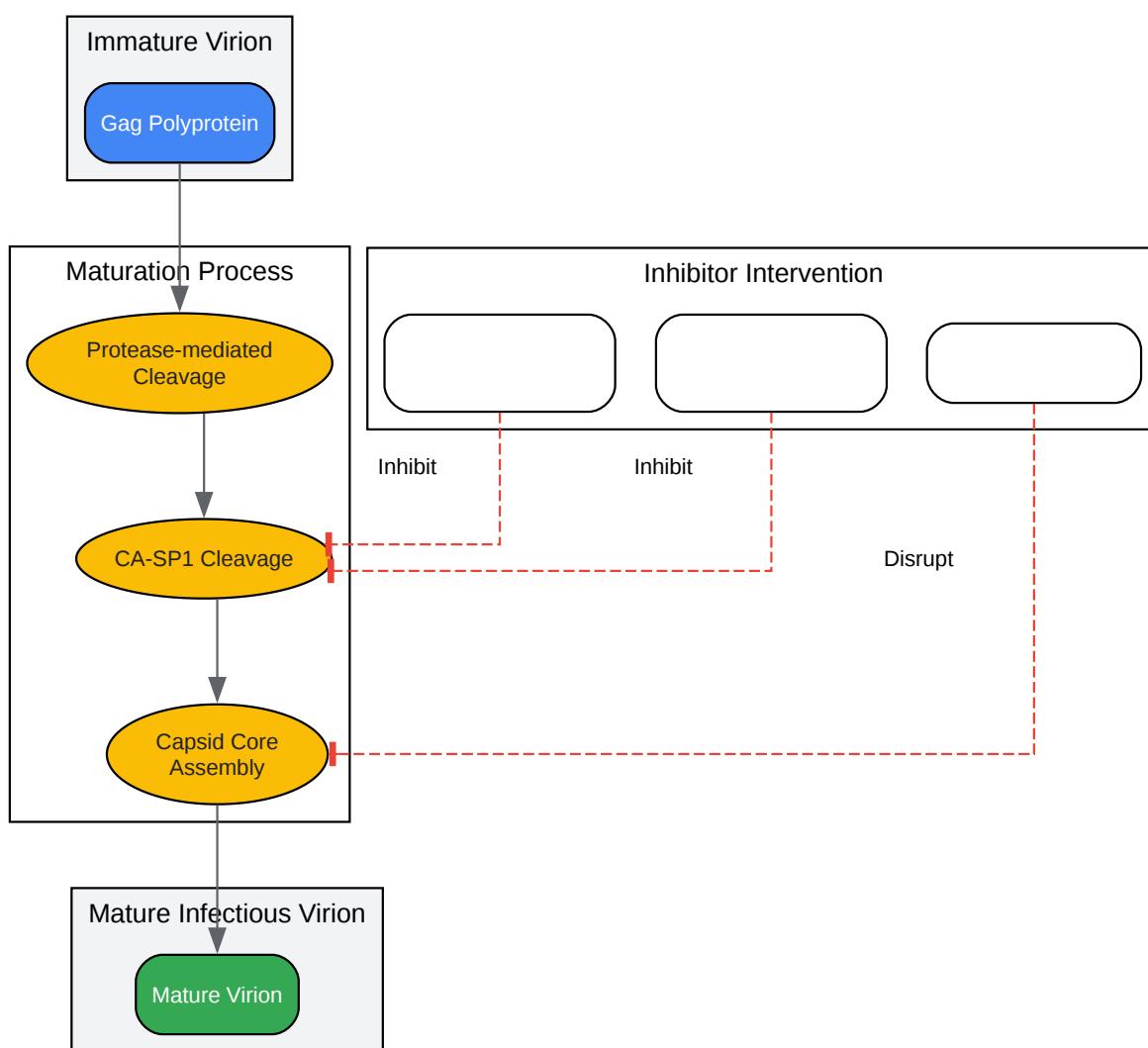
Compound Name: *Fipravirimat dihydrochloride*

Cat. No.: *B11927714*

[Get Quote](#)

For Immediate Publication

The landscape of HIV treatment is continually evolving, with researchers focused on developing novel antiretrovirals that target different stages of the viral lifecycle to combat drug resistance. Maturation inhibitors represent a unique class of antiretrovirals that disrupt the final stages of virion assembly, rendering the newly produced virus particles non-infectious. This guide provides a detailed comparison of the first-generation maturation inhibitor, bevirimat, with the more recently developed second-generation agents, highlighting key differences in their mechanism of action, potency, and resistance profiles, supported by experimental data.


Mechanism of Action: A Tale of Two Targets

HIV maturation is a critical process involving the proteolytic cleavage of the Gag polyprotein by the viral protease. This cleavage cascade leads to the structural rearrangement of the viral particle into its mature, infectious form.

First-generation maturation inhibitors, exemplified by bevirimat, specifically target the cleavage of the spacer peptide 1 (SP1) from the C-terminus of the capsid (CA) protein.^[1] By binding to the Gag polyprotein at the CA-SP1 junction, bevirimat prevents this final cleavage step, leading to the release of immature, non-infectious virions.^{[2][3]}

Second-generation agents encompass two distinct strategies. The first involves direct analogues of bevirimat, such as GSK3532795/BMS-955176 and GSK3640254, which also target the CA-SP1 cleavage site but are designed to have improved potency and a better

resistance profile.[4][5] The second, and more distinct, approach is represented by lenacapavir, a first-in-class capsid inhibitor. Lenacapavir has a multi-faceted mechanism of action, interfering with multiple stages of the viral lifecycle, including capsid-mediated nuclear import of viral DNA, virus assembly and release, and the formation of the mature capsid core.[6] While it also affects maturation, its primary target is the capsid protein itself, disrupting the delicate balance of capsid stability required for successful infection.[7]

[Click to download full resolution via product page](#)

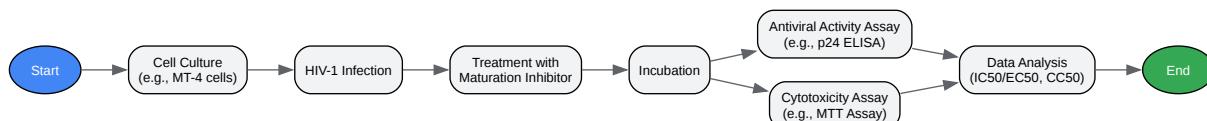
Figure 1. HIV Maturation Pathway and Inhibitor Targets.

Comparative Efficacy: A Quantitative Look

The potency of antiviral agents is a critical determinant of their clinical utility. The following table summarizes the in vitro activity of first and second-generation maturation inhibitors against wild-type HIV-1 and resistant strains.

Inhibitor Class	Compound	Target	IC50 / EC50 (Wild-Type HIV-1)	Activity Against Resistant Strains	Reference(s)
First-Generation	Bevirimat	CA-SP1 Cleavage	~10 nM (IC50)	Reduced activity against viruses with polymorphisms in the Gag SP1 region (e.g., V370A).	[8][9]
Second-Generation	GSK3532795 /BMS-955176	CA-SP1 Cleavage		Potent activity against a broad range of clinical isolates.	Maintains activity against many bevirimat-resistant strains. [4][10]
Second-Generation	GSK3640254	CA-SP1 Cleavage	~1.2-1.9 nM (EC50)		Superior activity against bevirimat-resistant strains, including those with V362I and V362I/V370A polymorphisms. [5]
Second-Generation	Lenacapavir	Capsid (multiple stages)	30-190 pM (EC50)	Active against HIV-1 isolates resistant to	[6][11]

other classes
of
antiretrovirals


.

Overcoming Resistance: The Second Generation's Advantage

A significant challenge with the first-generation maturation inhibitor bevirimat was the pre-existing natural polymorphisms in the Gag SP1 region in a substantial proportion of HIV-1 isolates, which conferred resistance to the drug.^[1] This limited its clinical applicability.

Second-generation bevirimat analogs were specifically designed to overcome this hurdle. For instance, GSK3640254 has demonstrated potent activity against a wide array of HIV-1 strains with Gag polymorphisms that rendered bevirimat ineffective.^[5] This broader activity is a crucial advancement for this class of inhibitors.

Lenacapavir, with its distinct mechanism of action targeting the capsid, is not affected by the Gag SP1 polymorphisms that confer resistance to bevirimat.^[11] While resistance to lenacapavir can emerge through mutations in the capsid protein, these are different from those affecting bevirimat.

[Click to download full resolution via product page](#)

Figure 2. General Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

The data presented in this guide are derived from standard *in vitro* assays designed to assess the efficacy and toxicity of antiviral compounds.

Antiviral Activity Assay (IC50/EC50 Determination)

This assay measures the concentration of a drug required to inhibit 50% of viral replication (IC50 or EC50).

- Cell Culture: Human T-lymphoid cells (e.g., MT-4) are cultured in appropriate media and maintained at a specific density.
- Virus Infection: Cells are infected with a known amount of HIV-1.
- Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of the maturation inhibitor.
- Incubation: The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
- Quantification of Viral Replication: The extent of viral replication is quantified by measuring the amount of a viral protein, such as p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The p24 concentrations are plotted against the drug concentrations, and the IC50/EC50 value is calculated using non-linear regression analysis.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of a drug that causes a 50% reduction in cell viability (CC50).

- Cell Culture: Uninfected cells (e.g., MT-4) are seeded in a 96-well plate.
- Drug Treatment: The cells are treated with the same serial dilutions of the maturation inhibitor as used in the antiviral assay.
- Incubation: The cells are incubated for the same duration as the antiviral assay.
- Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT assay. This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[\[12\]](#)

- Data Analysis: The absorbance values are plotted against the drug concentrations to determine the CC50 value. The selectivity index (SI), calculated as CC50/IC50, is a measure of the drug's therapeutic window.[13]

In Vitro Selection of Resistant Viruses

This method is used to identify mutations that confer resistance to a drug.

- Viral Culture: HIV-1 is cultured in the presence of a low concentration of the maturation inhibitor.
- Serial Passage: The virus that replicates is then used to infect fresh cells, and the concentration of the inhibitor is gradually increased over subsequent passages.
- Genotypic Analysis: Once viral replication is observed at high drug concentrations, the viral RNA is extracted, and the Gag and Pol genes are sequenced to identify mutations that have been selected for.[14][15]

Conclusion

Second-generation HIV maturation inhibitors represent a significant advancement over the first-generation compound, bevirimat. By either improving upon the original mechanism or targeting a different component of the maturation process, these newer agents demonstrate enhanced potency and a superior ability to overcome pre-existing and treatment-emergent resistance. The continued development of maturation inhibitors and capsid inhibitors like lenacapavir provides valuable new options for the treatment of HIV, particularly for individuals with multi-drug resistant virus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacological intervention of HIV-1 maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hivdb.stanford.edu [hivdb.stanford.edu]
- 3. mdpi.com [mdpi.com]
- 4. Second Generation Inhibitors of HIV-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. infezmed.it [infezmed.it]
- 7. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Activity of the HIV-1 Maturation Inhibitor Bevirimat in SCID-hu Thy/Liv Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Betulinic Acid Derivatives for Bevirimat-Resistant Human Immunodeficiency Virus Type-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Second-Generation Maturation Inhibitor GSK3532795 Maintains Potent Activity Toward HIV Protease Inhibitor-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. natap.org [natap.org]
- 12. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 15. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- To cite this document: BenchChem. [A New Generation of HIV Maturation Inhibitors Shows Promise in Overcoming Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11927714#comparing-second-generation-vs-first-generation-hiv-maturation-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com